![molecular formula C8H5N7O6 B177338 3-Picrylamino-1,2,4-triazole CAS No. 18212-12-9](/img/structure/B177338.png)
3-Picrylamino-1,2,4-triazole
Overview
Description
3-Picrylamino-1,2,4-triazole (PATO) is a thermally stable explosive that was invented at Los Alamos National Laboratory (LANL) almost half a century ago . It is insensitive to handling insults such as impact and friction, and decomposes over 300°C . The molecule has a formula of C8H5N7O6 .
Synthesis Analysis
The synthesis of PATO is rapid and high yielding . The material was synthesized and characterized by Michael Coburn . At present, conversion of picric acid to picryl chloride is the most facile route to the desired starting material .Molecular Structure Analysis
The molecular structure of PATO is represented by the formula C8H5N7O6 . More detailed structural analysis may require advanced techniques such as X-ray crystallography .Physical And Chemical Properties Analysis
PATO is a thermally stable compound that decomposes over 300°C . It has a molecular weight of 295.1686 . More detailed physical and chemical properties may be available in specialized databases .Scientific Research Applications
Thermally Stable Explosives
3-Picrylamino-1,2,4-triazole (PATO) has been identified as a secondary explosive with characteristic properties. Studies have shown that PATO and its derivatives are thermally stable and can be synthesized with nitrogen-rich bases like ammonia and hydrazine. Their thermal stabilities were measured by differential scanning calorimetry (DSC), and sensitivities were determined through tests like the BAM drophammer and friction tests (Chioato et al., 2016).
Synthesis and Properties of Derivatives
Various picryl-and picrylamino-substituted 1,2,4-triazoles have been synthesized. These compounds were created by condensing 1,2,4-triazole or amino-1,2,4-triazole with a picryl halide. Their proton NMR spectra, crystal densities, thermal stabilities, and impact sensitivities have been explored, providing valuable information about their properties and potential applications (Coburn & Jackson, 1968).
Explosive Behavior and Stability
1,3-Bis(1,2,4-triazol-3-amino)-2,4,6-trinitrobenzene (BTATNB), synthesized from 3-amino-1,2,4-triazole, has been characterized for its thermal and explosive properties. The studies indicated that BTATNB is slightly more thermally stable than PATO and safer towards impact and friction (Agrawal et al., 2000).
Computational Analysis of Properties
Electronic properties and detonation performances of PATO have been investigated computationally. The relationships between thermodynamic and kinetic stabilities and the aromaticities of PATO and its tautomers were examined, providing insights into their relative sensitivities and stability (Türker & Bayar, 2012).
Environmental Applications as a Green Fuel
PATO's adsorption on the surface of fullerene (C60) was evaluated for its potential as a green fuel. This study highlighted PATO's environmental friendliness due to its combustion producing large amounts of N2 gas. The research indicates its importance in environmental protection and fossil fuel conservation (Godarzi et al., 2020).
Pharmaceutical Potential of Triazole Derivatives
Triazoles, including 1,2,4-triazoles, have been widely studied for their pharmaceutical applications. These compounds show diverse biological activities such as antimicrobial, antitumoral, and antiviral properties. This research emphasizes the significance of triazoles in drug development and their therapeutic potentials (Ferreira et al., 2013).
properties
IUPAC Name |
N-(2,4,6-trinitrophenyl)-1H-1,2,4-triazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N7O6/c16-13(17)4-1-5(14(18)19)7(6(2-4)15(20)21)11-8-9-3-10-12-8/h1-3H,(H2,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXQEVVGPQRIPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])NC2=NC=NN2)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N7O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30171252 | |
Record name | 3-Picrylamino-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30171252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Picrylamino-1,2,4-triazole | |
CAS RN |
18212-12-9 | |
Record name | 3-Picrylamino-1,2,4-triazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018212129 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Picrylamino-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30171252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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